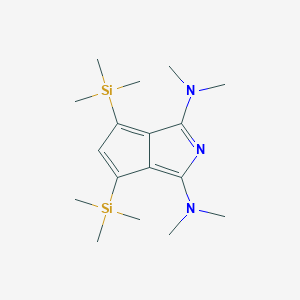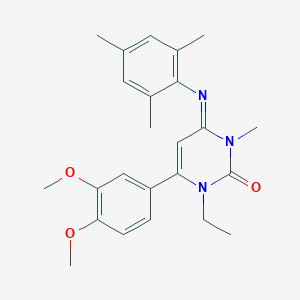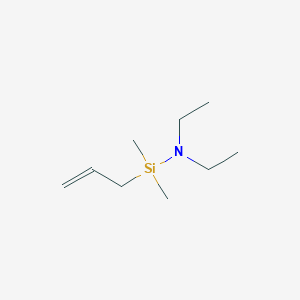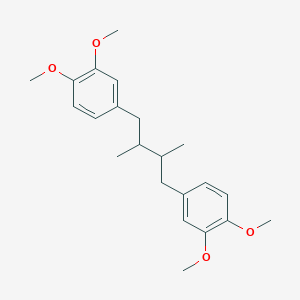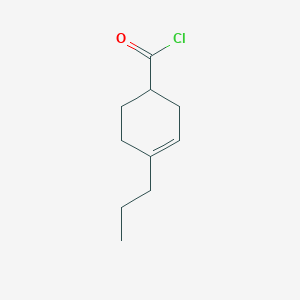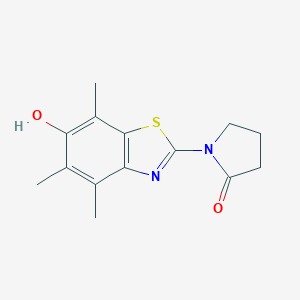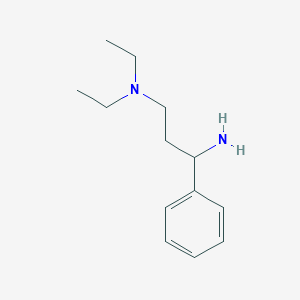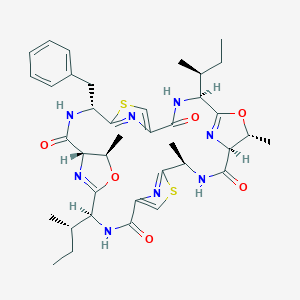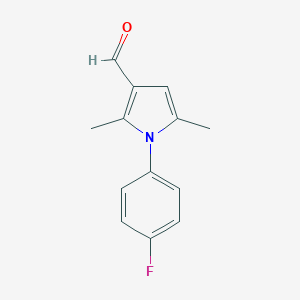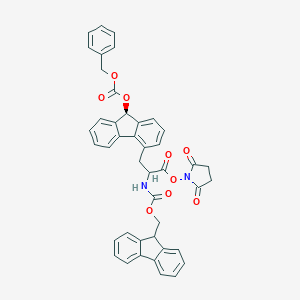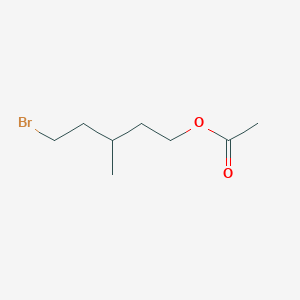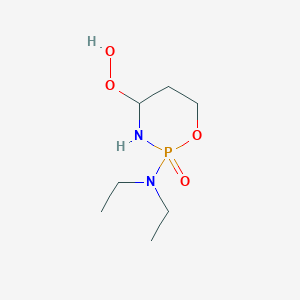
Diethyl-4'-hydroperoxycyclophosphamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl-4'-hydroperoxycyclophosphamide (DECP) is a synthetic compound that belongs to the family of cyclophosphamide analogs. It is a prodrug that is converted into its active form, 4-hydroperoxycyclophosphamide (4-HC), by the enzyme NADPH-cytochrome P450 reductase. DECP has been extensively studied for its potential use in cancer treatment due to its ability to selectively target cancer cells.
Wirkmechanismus
Diethyl-4'-hydroperoxycyclophosphamide is converted into 4-HC, which is the active form of the drug. 4-HC is a bifunctional alkylating agent that can crosslink DNA strands, leading to DNA damage and cell death. 4-HC can also induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
Diethyl-4'-hydroperoxycyclophosphamide has been shown to have a similar toxicity profile to cyclophosphamide. However, Diethyl-4'-hydroperoxycyclophosphamide has been shown to be less toxic to normal cells compared to cyclophosphamide. Diethyl-4'-hydroperoxycyclophosphamide has also been shown to have a longer half-life than cyclophosphamide, which may allow for less frequent dosing.
Vorteile Und Einschränkungen Für Laborexperimente
Diethyl-4'-hydroperoxycyclophosphamide has several advantages for lab experiments. It has been shown to be more effective than cyclophosphamide in killing cancer cells in vitro. Diethyl-4'-hydroperoxycyclophosphamide has also been shown to be effective against cancer cells that are resistant to cyclophosphamide. However, Diethyl-4'-hydroperoxycyclophosphamide has several limitations for lab experiments. It is a prodrug that requires activation by the enzyme NADPH-cytochrome P450 reductase. This may limit its use in cell lines that do not express this enzyme. Diethyl-4'-hydroperoxycyclophosphamide is also less stable than cyclophosphamide, which may limit its shelf life.
Zukünftige Richtungen
There are several future directions for the study of Diethyl-4'-hydroperoxycyclophosphamide. One direction is to investigate the potential use of Diethyl-4'-hydroperoxycyclophosphamide in combination with other cancer treatments, such as radiation therapy or immunotherapy. Another direction is to investigate the use of Diethyl-4'-hydroperoxycyclophosphamide in the treatment of specific types of cancer, such as breast cancer or lung cancer. Additionally, further studies are needed to determine the optimal dosing and administration schedule for Diethyl-4'-hydroperoxycyclophosphamide in cancer treatment.
Synthesemethoden
Diethyl-4'-hydroperoxycyclophosphamide is synthesized by reacting cyclophosphamide with hydrogen peroxide in the presence of an acid catalyst. The reaction yields a mixture of Diethyl-4'-hydroperoxycyclophosphamide and its isomer, 2-hydroperoxycyclophosphamide (2-HC). The two compounds can be separated using column chromatography.
Wissenschaftliche Forschungsanwendungen
Diethyl-4'-hydroperoxycyclophosphamide has been studied for its potential use in cancer treatment. In vitro studies have shown that Diethyl-4'-hydroperoxycyclophosphamide is more effective than cyclophosphamide in killing cancer cells. Diethyl-4'-hydroperoxycyclophosphamide has also been shown to be effective against cancer cells that are resistant to cyclophosphamide. In vivo studies have shown that Diethyl-4'-hydroperoxycyclophosphamide can inhibit the growth of tumors in animal models.
Eigenschaften
CAS-Nummer |
76353-74-7 |
|---|---|
Produktname |
Diethyl-4'-hydroperoxycyclophosphamide |
Molekularformel |
C7-H17-N2-O4-P |
Molekulargewicht |
224.19 g/mol |
IUPAC-Name |
N,N-diethyl-4-hydroperoxy-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine |
InChI |
InChI=1S/C7H17N2O4P/c1-3-9(4-2)14(11)8-7(13-10)5-6-12-14/h7,10H,3-6H2,1-2H3,(H,8,11) |
InChI-Schlüssel |
GJXPHQZOVOSUNQ-UHFFFAOYSA-N |
SMILES |
CCN(CC)P1(=O)NC(CCO1)OO |
Kanonische SMILES |
CCN(CC)P1(=O)NC(CCO1)OO |
Aussehen |
white crystalline powder, hygroscopic |
Reinheit |
98% |
Synonyme |
4-hydroperoxydechlorocyclophosphamide 4-OOH-deClCP Asta 7037 DEHP-CP diethyl-4'-hydroperoxycyclophosphamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



